molecular formula C23H23N3O4 B11562297 (3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-2-yl)butanamide

Cat. No.: B11562297
M. Wt: 405.4 g/mol
InChI Key: JRBSCSHZTSRRIF-PCLIKHOPSA-N
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Description

(3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Methoxyphenoxy Acetamide Intermediate: This step involves the reaction of 4-methoxyphenol with chloroacetic acid to form 4-methoxyphenoxyacetic acid. This intermediate is then converted to its acetamide derivative using ammonia or an amine.

    Coupling with Naphthalene Derivative: The acetamide intermediate is then coupled with a naphthalene derivative through a condensation reaction, forming the desired butanamide structure.

Industrial Production Methods

Industrial production of (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[2-(4-HYDROXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE
  • (3E)-3-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE

Uniqueness

(3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxy group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of (3E)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

(3E)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]-N-naphthalen-2-ylbutanamide

InChI

InChI=1S/C23H23N3O4/c1-16(25-26-23(28)15-30-21-11-9-20(29-2)10-12-21)13-22(27)24-19-8-7-17-5-3-4-6-18(17)14-19/h3-12,14H,13,15H2,1-2H3,(H,24,27)(H,26,28)/b25-16+

InChI Key

JRBSCSHZTSRRIF-PCLIKHOPSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/CC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OC)CC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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